

Application Notes and Protocols: D-Leucinol in Enantioselective Michael Additions

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Compound of Interest

Compound Name: *D-Leucinol*

Cat. No.: *B126090*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **D-leucinol**-derived organocatalysts in enantioselective Michael additions. **D-Leucinol**, a chiral amino alcohol readily derived from the amino acid D-leucine, serves as a versatile scaffold for the synthesis of highly effective bifunctional organocatalysts. These catalysts, typically incorporating a thiourea or squaramide moiety, have demonstrated exceptional performance in promoting the asymmetric conjugate addition of nucleophiles to various Michael acceptors, yielding products with high enantiopurity. Such adducts are valuable intermediates in the synthesis of biologically active compounds and pharmaceuticals.

Principle of Catalysis

D-Leucinol-derived bifunctional catalysts operate through a cooperative activation mechanism. The tertiary amine group of the catalyst typically deprotonates the Michael donor (e.g., a 1,3-dicarbonyl compound) to form a chiral enolate. Simultaneously, the thiourea or squaramide moiety activates the Michael acceptor (e.g., a nitroolefin) through the formation of hydrogen bonds. This dual activation within a chiral environment effectively controls the stereochemical outcome of the reaction, leading to high diastereo- and enantioselectivity.

Application: Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

A prominent application of **D-leucinol**-derived catalysts is the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroolefins. This reaction provides access to synthetically versatile γ -nitro carbonyl compounds, which can be further transformed into valuable chiral building blocks such as γ -amino acids.

Quantitative Data Summary

The following table summarizes the performance of a representative **D-leucinol**-derived thiourea catalyst in the Michael addition of various 1,3-dicarbonyl compounds to nitrostyrene.

Entry	Michael Donor	Michael Acceptor	Solvent	Temp (°C)	Time (h)	Yield (%)	dr (syn/anti)	ee (%) (syn)
1	Acetylacetone	trans- β -Nitrostyrene	Toluene	-20	24	95	95:5	92
2	Dibenzoylmethane	trans- β -Nitrostyrene	Toluene	-20	48	91	93:7	90
3	Ethyl acetoacetate	trans- β -Nitrostyrene	Toluene	-40	72	88	90:10	85
4	Diethyl malonate	trans- β -Nitrostyrene	Toluene	-20	48	98	-	94
5	Acetylacetone	trans-4-Chloro- β -nitrostyrene	Toluene	-20	36	93	96:4	91
6	Acetylacetone	trans-4-Methoxy- β -nitrostyrene	Toluene	-20	30	96	94:6	93

Data is representative of typical results obtained with **D-leucinol**-derived bifunctional thiourea catalysts under optimized conditions. Actual results may vary based on specific catalyst structure and reaction conditions.

Experimental Protocols

General Procedure for the Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

Materials:

- **D-Leucinol**-derived bifunctional thiourea catalyst (10 mol%)
- Nitroolefin (0.5 mmol, 1.0 equiv)
- 1,3-Dicarbonyl compound (0.55 mmol, 1.1 equiv)
- Anhydrous Toluene (1.0 mL)
- Standard laboratory glassware and stirring equipment
- Inert atmosphere (Nitrogen or Argon)

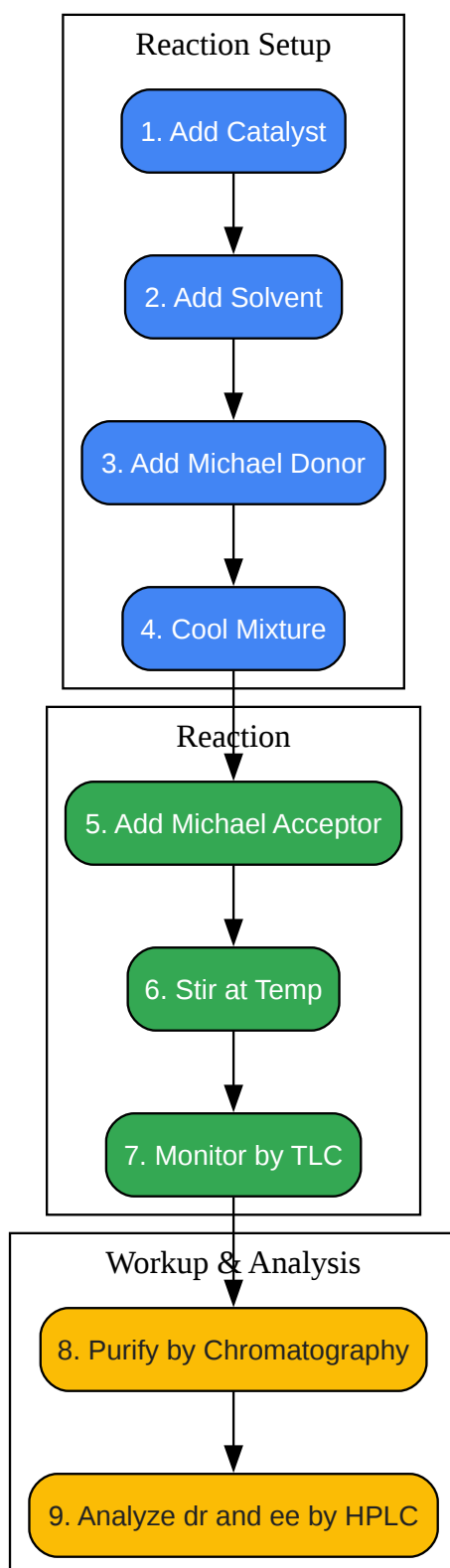
Procedure:

- To a dry reaction vial under an inert atmosphere, add the **D-leucinol**-derived thiourea catalyst (10 mol%).
- Add anhydrous toluene (1.0 mL) and stir until the catalyst is fully dissolved.
- Add the 1,3-dicarbonyl compound (1.1 equiv) to the solution.
- Cool the reaction mixture to the specified temperature (e.g., -20 °C or -40 °C) using a suitable cooling bath.
- To the stirred solution, add the nitroolefin (1.0 equiv).
- Stir the reaction mixture vigorously at the same temperature.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.

- The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

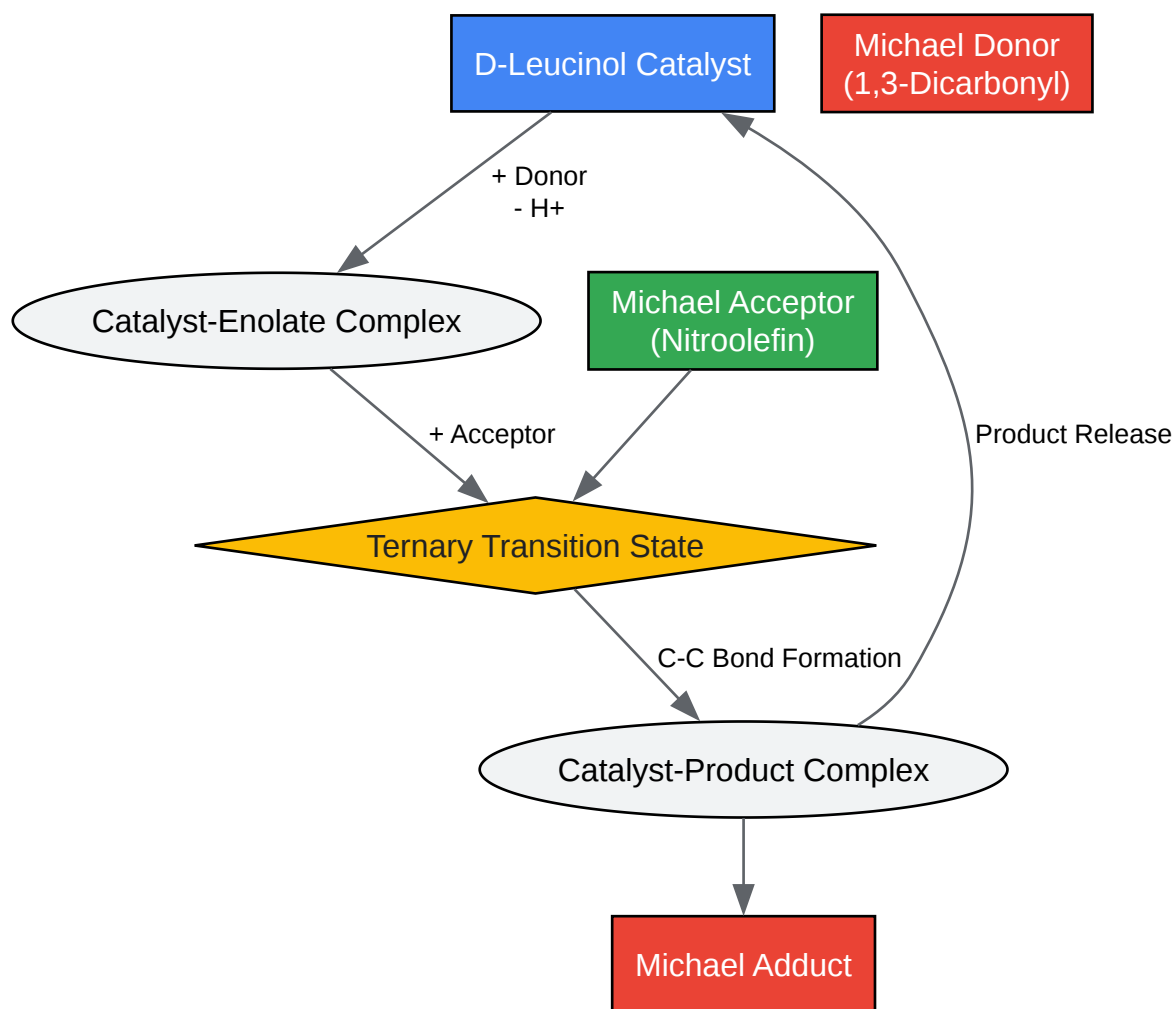
Experimental Workflow



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Caption: General experimental workflow for the **D-leucinol**-derived catalyst-mediated Michael addition.

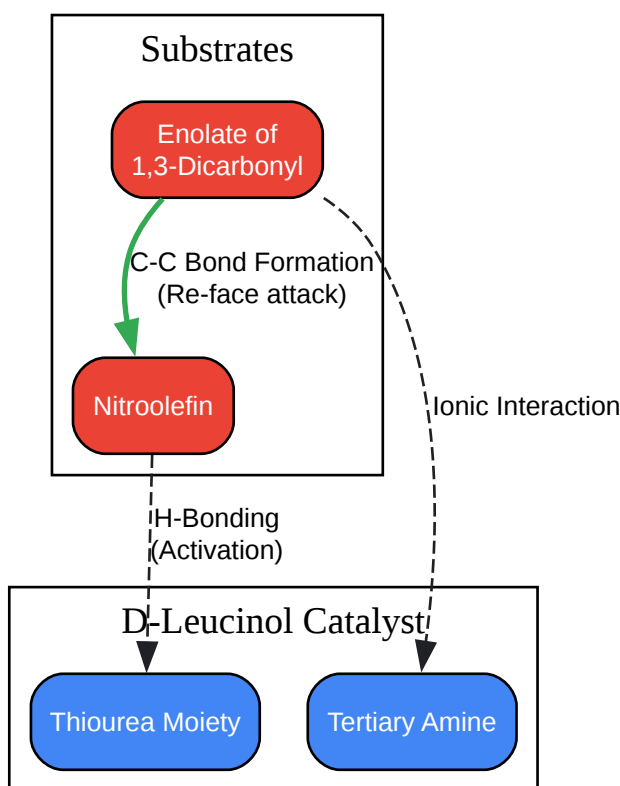
Proposed Catalytic Cycle



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Caption: Proposed catalytic cycle for the bifunctional **D-leucinol**-derived catalyst in the Michael addition.

Transition State Model



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Caption: Proposed transition state model illustrating the dual activation by the **D-leucinol**-derived catalyst.

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